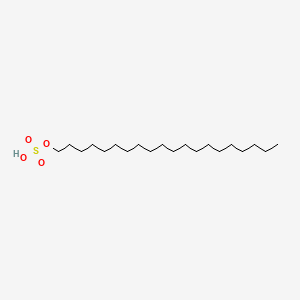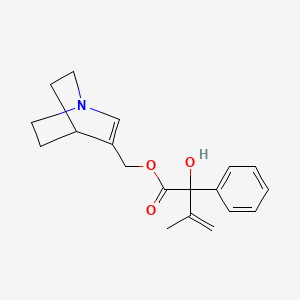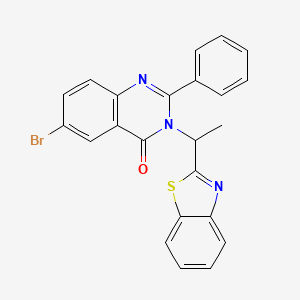
Carbamic acid, methyl-, 4-(3-(trimethylammonio)propyl)phenyl ester, iodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Carbamic acid, methyl-, 4-(3-(trimethylammonio)propyl)phenyl ester, iodide is a complex organic compound with a unique structure that includes a carbamate ester and a quaternary ammonium group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, methyl-, 4-(3-(trimethylammonio)propyl)phenyl ester, iodide typically involves the reaction of methyl carbamate with 4-(3-(trimethylammonio)propyl)phenol in the presence of a suitable iodinating agent. The reaction conditions often require a controlled temperature and pH to ensure the formation of the desired ester without unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to maintain precise control over reaction conditions. The use of high-purity reagents and solvents is crucial to achieve a high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Carbamic acid, methyl-, 4-(3-(trimethylammonio)propyl)phenyl ester, iodide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the ester group into an alcohol.
Substitution: The iodide ion can be substituted with other nucleophiles in the presence of suitable catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane, and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction may produce an alcohol.
Aplicaciones Científicas De Investigación
Carbamic acid, methyl-, 4-(3-(trimethylammonio)propyl)phenyl ester, iodide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying esterification and quaternary ammonium chemistry.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological membranes and proteins.
Medicine: Explored for its potential therapeutic applications, including as an antimicrobial agent and in drug delivery systems.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of carbamic acid, methyl-, 4-(3-(trimethylammonio)propyl)phenyl ester, iodide involves its interaction with molecular targets such as enzymes and receptors. The quaternary ammonium group can facilitate binding to negatively charged sites on proteins, while the ester group can undergo hydrolysis to release active metabolites. These interactions can modulate biochemical pathways and cellular functions.
Comparación Con Compuestos Similares
Similar Compounds
Carbamic acid, methyl-, 3-methylphenyl ester: Similar structure but lacks the quaternary ammonium group.
Carbamic acid, phenyl-, methyl ester: Another related compound with a phenyl group instead of the 4-(3-(trimethylammonio)propyl)phenyl group.
Uniqueness
Carbamic acid, methyl-, 4-(3-(trimethylammonio)propyl)phenyl ester, iodide is unique due to the presence of both a carbamate ester and a quaternary ammonium group, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications.
Propiedades
Número CAS |
64051-02-1 |
|---|---|
Fórmula molecular |
C14H23IN2O2 |
Peso molecular |
378.25 g/mol |
Nombre IUPAC |
trimethyl-[3-[4-(methylcarbamoyloxy)phenyl]propyl]azanium;iodide |
InChI |
InChI=1S/C14H22N2O2.HI/c1-15-14(17)18-13-9-7-12(8-10-13)6-5-11-16(2,3)4;/h7-10H,5-6,11H2,1-4H3;1H |
Clave InChI |
NDIJYYCPTVJSCY-UHFFFAOYSA-N |
SMILES canónico |
CNC(=O)OC1=CC=C(C=C1)CCC[N+](C)(C)C.[I-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


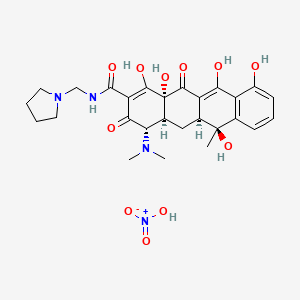
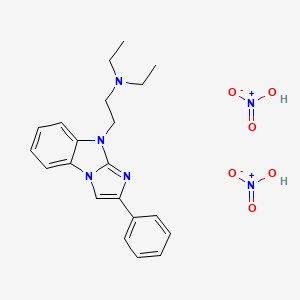


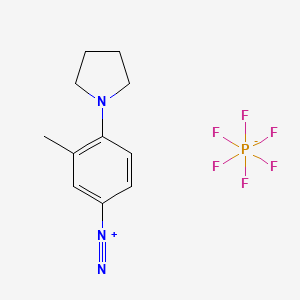
![7-Methoxy-5,12-diphenyl-3,8,11,13-tetraoxa-5-azatricyclo[7.4.0.02,6]tridecane-4-thione](/img/structure/B13778733.png)
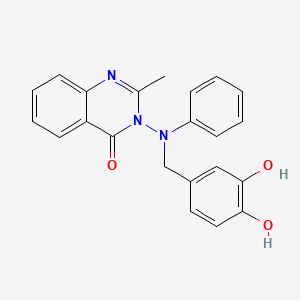
![{2-Ethylhexyloxy}-1,4-phenylene)]](/img/structure/B13778760.png)

![[1-(2-diphenylphosphanylnaphthalen-1-yl)naphthalen-2-yl]-diphenylphosphane;rhodium;perchlorate](/img/structure/B13778764.png)
